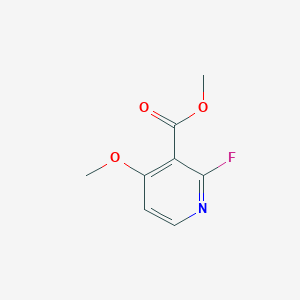
Methyl 2-fluoro-4-methoxypyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-fluoro-4-methoxypyridine-3-carboxylate is an organic compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the second position, a methoxy group at the fourth position, and a carboxylate ester group at the third position of the pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-4-methoxypyridine-3-carboxylate typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of methyl 3-nitro-4-pyridylcarboxylate with a fluoride anion, which replaces the nitro group with a fluorine atom . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-fluoro-4-methoxypyridine-3-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylate ester group can be reduced to alcohols or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include fluoride anions, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include alcohols or other reduced derivatives.
Applications De Recherche Scientifique
Methyl 2-fluoro-4-methoxypyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 2-fluoro-4-methoxypyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with target molecules.
Comparaison Avec Des Composés Similaires
Methyl 2-fluoro-4-methoxypyridine-3-carboxylate can be compared with other fluorinated pyridines, such as:
- Methyl 3-fluoro-4-methoxypyridine-2-carboxylate
- Methyl 5-bromo-2-methoxypyridine-3-carboxylate
- Methyl 2-fluoropyridine-3-carboxylate
These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C8H8FNO3 |
|---|---|
Poids moléculaire |
185.15 g/mol |
Nom IUPAC |
methyl 2-fluoro-4-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8FNO3/c1-12-5-3-4-10-7(9)6(5)8(11)13-2/h3-4H,1-2H3 |
Clé InChI |
GPXMOKXMHDOAKG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[3-(2-Cchlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid](/img/structure/B12115670.png)
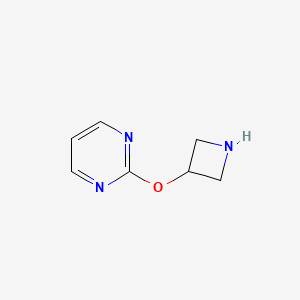
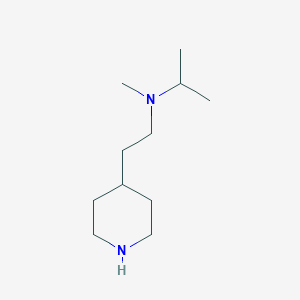

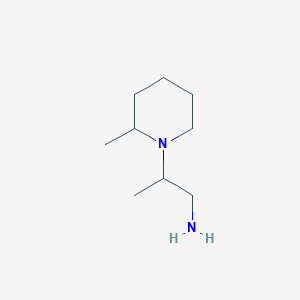
![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B12115694.png)
![cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp]](/img/structure/B12115700.png)

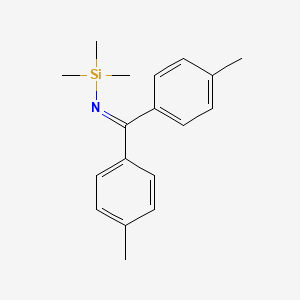



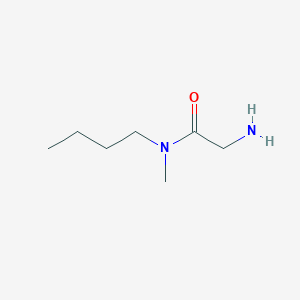
![3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene](/img/structure/B12115761.png)
